Celecoxib

Beschreibung

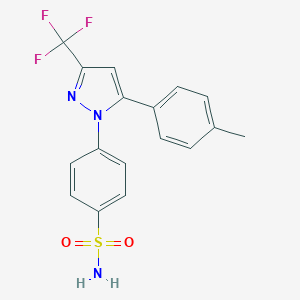

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N3O2S/c1-11-2-4-12(5-3-11)15-10-16(17(18,19)20)22-23(15)13-6-8-14(9-7-13)26(21,24)25/h2-10H,1H3,(H2,21,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZEKVGVHFLEQIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N3O2S | |

| Record name | celecoxib | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Celecoxib | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022777 | |

| Record name | Celecoxib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Celecoxib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005014 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

529.0±60.0 | |

| Record name | Celecoxib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00482 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Poorly soluble | |

| Record name | Celecoxib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00482 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

Pale yellow solid | |

CAS No. |

169590-42-5 | |

| Record name | Celecoxib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=169590-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Celecoxib [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169590425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Celecoxib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00482 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | celecoxib | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758624 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | celecoxib | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=719627 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Celecoxib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CELECOXIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCX84Q7J1L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Celecoxib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7038 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Celecoxib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005014 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

157-159, 157-159 °C, 101.7 - 103.9 °C | |

| Record name | Celecoxib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00482 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Celecoxib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7038 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Celecoxib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005014 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanisms of Celecoxib in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, has garnered significant attention for its anti-neoplastic properties, which extend beyond its well-established anti-inflammatory effects. This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound exerts its anti-cancer effects, targeting key cellular processes such as apoptosis, cell cycle progression, and angiogenesis. The guide delves into both COX-2-dependent and -independent pathways, offering detailed insights into the signaling cascades modulated by this compound. Quantitative data from in vitro and in vivo studies are summarized in structured tables for comparative analysis. Furthermore, detailed protocols for key experimental assays and visual diagrams of signaling pathways are provided to facilitate further research and drug development efforts in this promising area of oncology.

Introduction

The aberrant expression of cyclooxygenase-2 (COX-2) is a hallmark of many malignancies, contributing to a microenvironment that fosters tumor growth, invasion, and resistance to therapy.[1] this compound, by selectively inhibiting COX-2, has demonstrated potent anti-tumor activity in a wide array of human cancers, including colorectal, breast, lung, and prostate cancers.[2] While the inhibition of prostaglandin synthesis is a key aspect of its action, a growing body of evidence reveals that this compound's anti-cancer efficacy is also mediated through a variety of COX-2-independent mechanisms.[3] This guide will explore the multifaceted mechanisms of this compound in cancer cells.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative effects of this compound on cancer cell lines and preclinical tumor models, providing a comparative reference for its potency and efficacy.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Citation(s) |

| Cervical Cancer | HeLa | 40 | [4] |

| Breast Cancer | MDA-MB-231 | Not specified, dose-dependent inhibition | [5] |

| Breast Cancer | SK-BR-3 | Not specified, dose-dependent inhibition | [5] |

| Ovarian Cancer | Primary Cultures | 20-45 | [6] |

| Urothelial Carcinoma | T24 | 63.8 | [7] |

| Urothelial Carcinoma | 5637 | 60.3 | [7] |

| Nasopharyngeal Carcinoma | HNE1 | 32.86 | [8] |

| Nasopharyngeal Carcinoma | CNE1-LMP1 | 61.31 | [8] |

| Colorectal Cancer | HCT116 | Intermediate sensitivity | [9] |

| Hepatocellular Carcinoma | HepG2 | Intermediate sensitivity | [9] |

| Glioblastoma | U251 | 11.7 (most sensitive) | [9] |

Table 2: In Vivo Efficacy of this compound in Preclinical Xenograft Models

| Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Key Findings | Citation(s) |

| Meningioma | IOMM-Lee | 1500 ppm in chow | 66% | Reduced tumor volume, decreased blood vessel density, increased apoptosis. | [4] |

| Meningioma | CH157-MN | 1500 ppm in chow | 25% | Reduced tumor volume. | [4] |

| Meningioma | Benign Primary Culture | 1500 ppm in chow | 65% | Reduced tumor volume. | [4] |

| Prostate Cancer | PC3 | 750 ppm in chow | 52% | Dose-dependent inhibition of tumor growth, decreased cell proliferation and microvessel density. | [3] |

| Ovarian Cancer | KpB Mouse Model (obese) | Not specified | 66% | Decreased tumor weight. | [6] |

| Ovarian Cancer | KpB Mouse Model (non-obese) | Not specified | 46% | Decreased tumor weight. | [6] |

| Colorectal Cancer | HT-29 | 160 ppm/day (dietary) | 75% | Inhibition of tumor and stromal cell proliferation, increased apoptosis. | [10] |

| Colorectal Cancer | HCT-116 | 160 ppm/day (dietary) | 74% | Inhibition of tumor and stromal cell proliferation, increased apoptosis. | [10] |

Core Mechanisms of Action

This compound's anti-cancer activity is multifaceted, involving the induction of apoptosis, arrest of the cell cycle, and inhibition of angiogenesis through both COX-2 dependent and independent signaling pathways.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in various cancer cell lines.[2] This programmed cell death is triggered through multiple pathways:

-

Mitochondrial (Intrinsic) Pathway: this compound can directly target mitochondria, leading to increased production of reactive oxygen species (ROS), dissipation of the mitochondrial membrane potential, and the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF).[11][12] This process activates caspase-9 and subsequently caspase-3, executing the apoptotic cascade.[12] Notably, this mitochondrial pathway can be independent of Bcl-2 expression.[2]

-

Death Receptor (Extrinsic) Pathway: this compound can upregulate the expression of death receptors, such as TRAILR1 and TRAILR2, on the surface of cancer cells, sensitizing them to apoptosis initiated by their respective ligands.[13]

-

Endoplasmic Reticulum (ER) Stress: this compound can induce ER stress, leading to the activation of caspase-4 and subsequent apoptosis.[14]

-

Inhibition of Anti-Apoptotic Proteins: this compound has been shown to downregulate the expression of anti-apoptotic proteins like Mcl-1 and survivin.[2]

Cell Cycle Arrest

This compound can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 or G2/M phases, depending on the cell type and drug concentration.[15][16] Key mechanisms include:

-

Upregulation of Cell Cycle Inhibitors: this compound can increase the expression of cyclin-dependent kinase (CDK) inhibitors such as p21 and p27.[16][17]

-

Downregulation of Cyclins and CDKs: The expression of key cell cycle regulators like cyclin D1, cyclin B1, CDK2, and CDK4 can be downregulated by this compound treatment.[3][15][16]

Inhibition of Angiogenesis

By cutting off the blood supply to tumors, this compound can effectively stifle their growth and metastasis.[18] This anti-angiogenic effect is achieved through:

-

Inhibition of Vascular Endothelial Growth Factor (VEGF): this compound can suppress the expression of VEGF, a potent pro-angiogenic factor, in tumor cells.[18][19] This can occur through the inhibition of the Sp1 transcription factor.[19]

-

Direct Effects on Endothelial Cells: this compound can directly induce apoptosis in endothelial cells, further contributing to the reduction of tumor microvessel density.[18]

Key Signaling Pathways Modulated by this compound

This compound's influence on apoptosis, cell cycle, and angiogenesis is orchestrated through its modulation of several critical intracellular signaling pathways.

NF-κB Signaling Pathway

The transcription factor NF-κB is a pivotal regulator of inflammation, cell survival, and proliferation, and its constitutive activation is common in many cancers.[20] this compound can inhibit the NF-κB signaling pathway through a COX-2-independent mechanism by:

-

Inhibiting IκBα Kinase (IKK) and Akt activation: This prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[21]

-

Suppressing p65 Nuclear Translocation: By preventing the nuclear translocation of the p65 subunit of NF-κB, this compound blocks its transcriptional activity.[21]

Akt Signaling Pathway

The PI3K/Akt pathway is a crucial pro-survival pathway that is often hyperactivated in cancer. This compound can inhibit this pathway, thereby promoting apoptosis. This is achieved by:

-

Decreasing Akt Phosphorylation: this compound treatment leads to a reduction in the phosphorylation and activation of Akt.[1]

-

Downstream Effects: Inhibition of Akt leads to the modulation of downstream targets involved in cell survival and apoptosis.

STAT3 Signaling Pathway

Signal transducer and activator of transcription 3 (STAT3) is another key transcription factor that promotes cell proliferation and survival. This compound has been shown to suppress the STAT3 pathway by:

-

Inhibiting STAT3 Phosphorylation: this compound can inhibit both constitutive and IL-6-induced phosphorylation of STAT3.[22][23]

-

Downregulating Downstream Targets: The inhibition of STAT3 phosphorylation leads to the downregulation of its target genes, including the anti-apoptotic proteins survivin, Mcl-1, and Bcl-2, as well as the cell cycle regulator cyclin D1.[22]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the mechanism of action of this compound in cancer cells.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 75, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the drug concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

-

Cell Treatment: Treat cancer cells with the desired concentrations of this compound for a specified time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and detect emission at 530 nm. Excite PI at 488 nm and detect emission at >670 nm.

-

Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[24][25][26][27]

Western Blot Analysis

Principle: This technique is used to detect and quantify specific proteins in a complex mixture. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

Protocol:

-

Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., cleaved caspase-3, Bax, Bcl-2, p-Akt, Akt, p-STAT3, STAT3, p-p65, p65, cyclin D1, β-actin) overnight at 4°C.[28][29]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

Signaling Pathways

Caption: this compound's multi-pronged attack on cancer cell signaling.

Experimental Workflow

Caption: A typical workflow for studying this compound's effects on cancer cells.

Conclusion

This compound presents a compelling case as a multi-targeted agent for cancer therapy. Its ability to induce apoptosis, halt the cell cycle, and inhibit angiogenesis through both COX-2 dependent and independent mechanisms underscores its therapeutic potential. The detailed molecular pathways and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the anti-cancer properties of this compound and its analogs. Future research should continue to focus on elucidating the intricate details of its COX-2-independent mechanisms and on identifying predictive biomarkers to guide its clinical application for personalized cancer treatment.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Targeting apoptosis pathways by this compound in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound inhibits prostate cancer growth: evidence of a cyclooxygenase-2-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound inhibits meningioma tumor growth in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound induced apoptosis against different breast cancer cell lines by down-regulated NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effect of this compound on tumor growth in ovarian cancer cells and a genetically engineered mouse model of serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Synergistically Enhances MLN4924-Induced Cytotoxicity and EMT Inhibition Via AKT and ERK Pathways in Human Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. This compound inhibits mitochondrial O2 consumption, promoting ROS dependent death of murine and human metastatic cancer cells via the apoptotic signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. The molecular mechanisms of this compound in tumor development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound induces cell death on non-small cell lung cancer cells through endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Different Cell Cycle Modulation by this compound at Different Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. [Effects of this compound on the proliferation and apoptosis of human colorectal cancer cell line HT-29] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ClinPGx [clinpgx.org]

- 18. This compound decreases growth and angiogenesis and promotes apoptosis in a tumor cell line resistant to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. aacrjournals.org [aacrjournals.org]

- 20. mdpi.com [mdpi.com]

- 21. This compound enhances doxorubicin-induced cytotoxicity in MDA-MB231 cells by NF-kappaB-mediated increase of intracellular doxorubicin accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound induces apoptosis and cell-cycle arrest in nasopharyngeal carcinoma cell lines via inhibition of STAT3 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. This compound inhibits STAT3 phosphorylation and suppresses cell migration and colony forming ability in rhabdomyosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. benchchem.com [benchchem.com]

- 26. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 27. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 28. This compound regulates apoptosis and autophagy via the PI3K/Akt signaling pathway in SGC-7901 gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 29. benchchem.com [benchchem.com]

Unveiling the Off-Target Mechanisms: A Technical Guide to Celecoxib's COX-2 Independent Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, has long been a cornerstone in the management of inflammation and pain. However, a growing body of evidence reveals that its therapeutic effects, particularly in oncology, extend beyond COX-2 inhibition. This technical guide delves into the core COX-2 independent signaling pathways modulated by this compound, providing a comprehensive overview of the molecular mechanisms, quantitative data, and detailed experimental protocols to facilitate further research and drug development in this evolving field.

Inhibition of the PDK1/Akt Signaling Pathway

A pivotal COX-2 independent mechanism of this compound involves the direct inhibition of the 3-phosphoinositide-dependent protein kinase-1 (PDK1), a master regulator of the pro-survival Akt signaling cascade. By targeting PDK1, this compound effectively curtails the downstream effects of Akt, including cell proliferation, survival, and therapeutic resistance.

Quantitative Data:

| Parameter | Cell Line | Value | Reference |

| IC50 (PDK1 Inhibition) | in vitro assay | 3.5 µM | [1] |

| IC50 (Akt Activation) | PC-3 (Prostate Cancer) | 28 µM | [2] |

| IC50 (Cell Viability) | T24 (Bladder Cancer) | 63.8 µM | [3] |

| IC50 (Cell Viability) | 5637 (Bladder Cancer) | 60.3 µM | [3] |

| IC50 (Cell Viability) | HNE1 (Nasopharyngeal Carcinoma) | 32.86 µM | [4] |

| IC50 (Cell Viability) | CNE1-LMP1 (Nasopharyngeal Carcinoma) | 61.31 µM | [4] |

| IC50 (Cell Viability) | Hematopoietic and Epithelial Cell Lines | 35-65 µM | [5] |

Experimental Protocol: In Vitro PDK1 Kinase Assay

This assay quantifies the inhibitory effect of this compound on PDK1 activity.

Materials:

-

Recombinant PDK1 enzyme

-

PDK1 substrate (e.g., KTFCGTPEYLAPEVRREPRILSEEEQEMFRDFDYIADWC)

-

[γ-³²P]ATP

-

Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)

-

DTT

-

This compound (dissolved in DMSO)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase buffer, DTT, and the PDK1 substrate.

-

Add varying concentrations of this compound or vehicle (DMSO) to the reaction mixture.

-

Initiate the kinase reaction by adding recombinant PDK1 and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes).

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.[2]

Induction of Endoplasmic Reticulum (ER) Stress

This compound can trigger ER stress, leading to the activation of the Unfolded Protein Response (UPR). Prolonged or overwhelming ER stress ultimately culminates in apoptosis, providing another avenue for its anti-cancer activity. Key markers of this compound-induced ER stress include the upregulation of Glucose-Regulated Protein 78 (GRP78) and C/EBP homologous protein (CHOP).[6][7][8][9]

Quantitative Data:

| Cell Line | This compound Concentration | Effect on ER Stress Markers | Reference |

| NTUB1 (Urothelial Carcinoma) | 100 µM | Increased expression of IRE-1α, GRP78, and CHOP | [10][11] |

| T24 (Urothelial Carcinoma) | 100 µM | Increased expression of IRE-1α, GRP78, and CHOP | [10][11] |

| U251 (Glioblastoma) | 50 µM | Time-dependent increase in CHOP and GRP78 | [12] |

| Thioacetamide-induced cirrhotic rats | N/A | Decreased expression of GRP78 and CHOP | [6] |

Experimental Protocol: Western Blot for GRP78 and CHOP

This protocol details the detection of GRP78 and CHOP protein levels as indicators of ER stress.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-GRP78, anti-CHOP, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to 70-80% confluency and treat with various concentrations of this compound for the desired time.

-

Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against GRP78, CHOP, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control.[6][11]

Perturbation of Intracellular Calcium Homeostasis

This compound disrupts intracellular calcium (Ca²⁺) homeostasis by inhibiting the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump. This inhibition leads to a sustained increase in cytosolic Ca²⁺ levels, which can trigger various cellular processes, including apoptosis.

Quantitative Data:

| Parameter | Cell Type | Value | Reference |

| EC50 (Intracellular Ca²⁺ Rise) | Human Osteoblasts | 10 µM | [13] |

| Effect of Extracellular Ca²⁺ Removal | Human Osteoblasts | 90% reduction in Ca²⁺ rise | [13] |

| Effect of L-type Ca²⁺ Channel Blockers | Human Osteoblasts | 30% reduction in Ca²⁺ rise | [13] |

Experimental Protocol: Measurement of Intracellular Calcium with Fura-2

This protocol describes the use of the ratiometric fluorescent indicator Fura-2 to measure changes in intracellular Ca²⁺ concentration.

Materials:

-

Cells grown on coverslips

-

Fura-2 AM (acetoxymethyl ester)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

This compound

-

Fluorescence microscopy system with dual-wavelength excitation capabilities (e.g., 340 nm and 380 nm)

Procedure:

-

Load the cells with Fura-2 AM by incubating them in a buffer containing the dye for 30-60 minutes at 37°C.

-

Wash the cells to remove extracellular Fura-2 AM.

-

Mount the coverslip on the stage of the fluorescence microscope.

-

Perfuse the cells with buffer and acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.

-

Introduce this compound into the perfusion buffer at the desired concentration.

-

Continuously record the fluorescence intensity at both excitation wavelengths.

-

Calculate the ratio of the fluorescence intensities (340/380 nm), which is proportional to the intracellular Ca²⁺ concentration.

-

Calibrate the fluorescence ratio to absolute Ca²⁺ concentrations if required, using ionophores like ionomycin in the presence of known high and low Ca²⁺ concentrations.[14][15]

Inhibition of STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in tumor cell proliferation, survival, and angiogenesis. This compound has been shown to inhibit the phosphorylation of STAT3, thereby blocking its activation and downstream signaling. This inhibition is often mediated through the suppression of Janus kinase 2 (JAK2).[16][17]

Quantitative Data:

| Cell Line | This compound Concentration | Effect on STAT3 Phosphorylation | Reference |

| HNE1 (Nasopharyngeal Carcinoma) | 25 and 50 µmol/L | Significant reduction in STAT3 phosphorylation | [18] |

| CNE1-LMP1 (Nasopharyngeal Carcinoma) | 25 and 50 µmol/L | Significant reduction in STAT3 phosphorylation | [18][19] |

| Rhabdomyosarcoma cells | N/A | Inhibition of IL-6-induced and persistent STAT3 phosphorylation | [16] |

| Medulloblastoma-derived stem-like cells | N/A | Downregulation of phosphorylated-STAT3 | [20] |

Experimental Protocol: Western Blot for Phosphorylated STAT3 (p-STAT3)

This protocol is used to assess the effect of this compound on the phosphorylation status of STAT3.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer with phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer

-

Primary antibodies (anti-p-STAT3 (Tyr705), anti-total STAT3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound at various concentrations and time points.

-

Lyse the cells and determine the protein concentration.

-

Perform SDS-PAGE and Western blotting as described in the ER stress protocol.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of STAT3 (e.g., at tyrosine 705).

-

After detection, the membrane can be stripped and re-probed with an antibody against total STAT3 to confirm equal protein loading.

-

Quantify the band intensities and express the level of p-STAT3 relative to total STAT3.[17][18]

Suppression of Wnt/β-catenin Signaling

The Wnt/β-catenin pathway is a critical regulator of development and is frequently dysregulated in cancer. This compound and its non-COX-2 inhibitory derivatives can suppress this pathway by promoting the degradation of β-catenin and inhibiting the transcriptional activity of the β-catenin/TCF/LEF complex.[21][22]

Quantitative Data:

| Cell Line | This compound Concentration | Effect on Wnt/β-catenin Signaling | Reference |

| LAMA-84 (Chronic Myeloid Leukemia) | 25 µM | Marked decrease in β-catenin protein expression | [21] |

| Glioblastoma cell lines | N/A | Downregulation of β-catenin and its target genes | [23] |

| Breast cancer stem cells | N/A | Decreased expression of β-catenin and Wnt target proteins | [24] |

Experimental Protocol: TCF/LEF Reporter Assay

This assay measures the transcriptional activity of the β-catenin/TCF/LEF complex.

Materials:

-

Cancer cell lines

-

TCF/LEF luciferase reporter plasmid (e.g., TOPflash)

-

A control plasmid with a mutated TCF/LEF binding site (e.g., FOPflash)

-

A plasmid expressing Renilla luciferase (for normalization)

-

Transfection reagent

-

This compound

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Co-transfect cells with the TCF/LEF reporter plasmid (or control plasmid) and the Renilla luciferase plasmid.

-

After transfection, treat the cells with various concentrations of this compound.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

Compare the normalized luciferase activity in this compound-treated cells to that in vehicle-treated cells.[24]

Inhibition of NF-κB Signaling

Nuclear Factor-kappa B (NF-κB) is a key transcription factor that orchestrates inflammatory responses and promotes cell survival. This compound has been demonstrated to inhibit the NF-κB signaling pathway, often by preventing the nuclear translocation of the p65 subunit.[25][26][27][28][29]

Quantitative Data:

| Cell Line | Condition | Effect of this compound | Reference |

| H1299 (Lung Adenocarcinoma) | Cigarette smoke condensate-induced | Suppressed NF-κB activation | [27] |

| U373 and T98G (Glioblastoma) | TNF-α induced | Down-regulated NF-κB nuclear translocation and DNA binding activity | [26] |

| Rat renal mesangial cells | IL-1β stimulated | Increased nuclear translocation and DNA binding of NF-κB at high doses | [28] |

Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the DNA binding activity of NF-κB.

Materials:

-

Nuclear protein extracts from this compound-treated and control cells

-

A double-stranded oligonucleotide probe containing the NF-κB consensus binding site, labeled with a radioisotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin)

-

Poly(dI-dC) (a non-specific DNA competitor)

-

Binding buffer

-

Native polyacrylamide gel

-

For supershift assays: an antibody against an NF-κB subunit (e.g., p65)

Procedure:

-

Isolate nuclear proteins from cells treated with or without this compound and an NF-κB activator (e.g., TNF-α).

-

Incubate the nuclear extracts with the labeled NF-κB probe in the presence of poly(dI-dC) and binding buffer.

-

For supershift assays, pre-incubate the nuclear extracts with an anti-p65 antibody before adding the probe.

-

Separate the protein-DNA complexes on a native polyacrylamide gel.

-

Visualize the complexes by autoradiography (for radioactive probes) or a chemiluminescent detection method (for non-radioactive probes).

-

A decrease in the intensity of the shifted band in this compound-treated samples indicates reduced NF-κB DNA binding activity. A "supershifted" band in the presence of the antibody confirms the specificity of the NF-κB complex.[25][26]

Other Notable COX-2 Independent Pathways

Carbonic Anhydrase Inhibition

Unexpectedly, this compound has been found to be a potent inhibitor of several carbonic anhydrase (CA) isoforms, with inhibition constants in the nanomolar range. This off-target effect is attributed to the sulfonamide moiety of this compound. While the direct implications for its anti-cancer activity are still under investigation, the inhibition of tumor-associated CAs (e.g., CA IX and XII) may contribute to its therapeutic effects.

Reactive Oxygen Species (ROS) Generation

Several studies have indicated that this compound can induce the production of reactive oxygen species (ROS) in cancer cells. The resulting oxidative stress can damage cellular components and trigger apoptosis.

Conclusion

The anti-neoplastic effects of this compound are multifaceted and extend well beyond its well-established role as a COX-2 inhibitor. The modulation of key signaling pathways such as PDK1/Akt, ER stress, intracellular calcium, STAT3, Wnt/β-catenin, and NF-κB underscores the potential of this compound and its derivatives as valuable tools in cancer therapy. This technical guide provides a foundational understanding of these COX-2 independent mechanisms, offering detailed protocols and quantitative data to empower researchers in their quest to further elucidate and exploit these pathways for the development of novel and more effective cancer treatments.

References

- 1. This compound induces apoptosis by inhibiting 3-phosphoinositide-dependent protein kinase-1 activity in the human colon cancer HT-29 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. This compound Synergistically Enhances MLN4924-Induced Cytotoxicity and EMT Inhibition Via AKT and ERK Pathways in Human Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound exhibits the greatest potency amongst cyclooxygenase (COX) inhibitors for growth inhibition of COX-2-negative hematopoietic and epithelial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound attenuates hepatocyte apoptosis by inhibiting endoplasmic reticulum stress in thioacetamide-induced cirrhotic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound upregulates endoplasmic reticulum chaperones that inhibit this compound-induced apoptosis in human gastric cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Down-regulation of glucose-regulated protein (GRP) 78 potentiates cytotoxic effect of this compound in human urothelial carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Advances in Clinical and Experimental Medicine [advances.umw.edu.pl]

- 10. researchgate.net [researchgate.net]

- 11. Down-Regulation of Glucose-Regulated Protein (GRP) 78 Potentiates Cytotoxic Effect of this compound in Human Urothelial Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effect of this compound on Ca2+ movement and cell proliferation in human osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The cyclo-oxygenase-2 inhibitor this compound perturbs intracellular calcium by inhibiting endoplasmic reticulum Ca2+-ATPases: a plausible link with its anti-tumour effect and cardiovascular risks - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. This compound inhibits STAT3 phosphorylation and suppresses cell migration and colony forming ability in rhabdomyosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. This compound induces apoptosis and cell-cycle arrest in nasopharyngeal carcinoma cell lines via inhibition of STAT3 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound induces apoptosis and cell-cycle arrest in nasopharyngeal carcinoma cell lines via inhibition of STAT3 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. This compound inhibits proliferation and survival of chronic myelogeous leukemia (CML) cells via AMPK-dependent regulation of β-catenin and mTORC1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Targeting the Canonical WNT/β-Catenin Pathway in Cancer Treatment Using Non-Steroidal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 23. COXIBs and 2,5-dimethylthis compound counteract the hyperactivated Wnt/β-catenin pathway and COX-2/PGE2/EP4 signaling in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. This compound targets breast cancer stem cells by inhibiting the synthesis of prostaglandin E2 and down-regulating the Wnt pathway activity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. This compound potently inhibits TNFalpha-induced nuclear translocation and activation of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. The nonsteroidal anti-inflammatory drug this compound suppresses the growth and induces apoptosis of human glioblastoma cells via the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Cyclooxygenase (COX)-2 inhibitor this compound abrogates activation of cigarette smoke-induced nuclear factor (NF)-kappaB by suppressing activation of IkappaBalpha kinase in human non-small cell lung carcinoma: correlation with suppression of cyclin D1, COX-2, and matrix metalloproteinase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Cyclooxygenase (COX)-2 inhibitor this compound abrogates TNF-induced NF-kappa B activation through inhibition of activation of I kappa B alpha kinase and Akt in human non-small cell lung carcinoma: correlation with suppression of COX-2 synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Off-Target Effects of Celecoxib In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is a widely prescribed nonsteroidal anti-inflammatory drug (NSAID) for managing pain and inflammation.[1] While its therapeutic effects are primarily attributed to the inhibition of prostaglandin synthesis via the COX-2 pathway, a growing body of in vitro research has unveiled a complex profile of off-target interactions.[2][3] These COX-2-independent effects involve the modulation of various ion channels, protein kinases, and other enzymes, leading to a cascade of downstream cellular events, including the induction of apoptosis.[2][3][4] Understanding these off-target activities is crucial for a comprehensive assessment of this compound's pharmacological profile, including its potential for therapeutic repurposing and for elucidating the mechanisms behind some of its adverse effects.

This technical guide provides an in-depth overview of the known off-target effects of this compound observed in in vitro settings. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the complex signaling pathways and experimental workflows to support further research and drug development efforts.

Quantitative Data Summary: Off-Target Inhibition by this compound

The following tables summarize the in vitro inhibitory activities of this compound against various off-target molecules. These values, primarily half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki), provide a quantitative measure of this compound's potency against these non-COX-2 targets.

Table 1: Inhibition of Voltage-Gated Ion Channels by this compound

| Ion Channel | Cell Line/System | IC50 (µM) | Reference(s) |

| hERG (KV11.1) | HEK-293 Cells | 6.0 | [5] |

| SCN5A (NaV1.5) | HEK-293 Cells | 7.5 | [5] |

| KCNQ1 (KV7.1) | HEK-293 Cells | 3.5 | [5] |

| KCNQ1/MinK | HEK-293 Cells | 3.7 | [5] |

| KCND3/KChiP2 (KV4.3) | CHO Cells | 10.6 | [5] |

| KV1.3 | CHO Cells | 5.0 | [6] |

| L-type Ca2+ Channel | Guinea Pig Cardiomyocytes | 10.6 | [6] |

| L-type Ca2+ Channel | Drosophila Larval Muscles | 76.0 | [6] |

Table 2: Inhibition of Protein Kinases by this compound

| Kinase | Assay Type | IC50 (µM) | Reference(s) |

| PDK1 | In vitro kinase assay | Micromolar range | [3] |

| Akt (downstream effect) | HUVECs | 28 | [7] |

| CDK2/cyclin E | HUVECs | 26 | [7] |

Table 3: Inhibition of Carbonic Anhydrases by this compound

| Carbonic Anhydrase Isozyme | Inhibition Constant (Ki) (nM) | Reference(s) |

| CA I | 25 | [2] |

| CA II | 45 | [2] |

| CA IV | 38 | [2] |

| CA IX | 28 | [2] |

Signaling Pathways Modulated by this compound (COX-2 Independent)

This compound has been shown to influence several critical signaling pathways independently of its COX-2 inhibitory activity. These interactions are often implicated in its anti-neoplastic effects observed in vitro.

PI3K/Akt Signaling Pathway

This compound can directly inhibit 3-phosphoinositide-dependent protein kinase-1 (PDK1), a key upstream regulator of the pro-survival kinase Akt.[3] Inhibition of PDK1 by this compound prevents the phosphorylation and subsequent activation of Akt, leading to the downstream induction of apoptosis.[3][8]

Caption: this compound-mediated inhibition of the PI3K/Akt signaling pathway.

NF-κB Signaling Pathway

This compound has been demonstrated to inhibit the activation of the transcription factor NF-κB. It can suppress the degradation and phosphorylation of IκBα and reduce IKK activity, which ultimately prevents the nuclear translocation of the NF-κB p65 subunit.[1][9] This inhibition of NF-κB activity can contribute to the pro-apoptotic effects of this compound.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Apoptosis Induction Pathways

This compound can induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.

-

Extrinsic Pathway: this compound can upregulate the expression of death receptor 5 (DR5), sensitizing cells to apoptosis induced by its ligand, TRAIL.[10] This leads to the activation of caspase-8 and the subsequent executioner caspase cascade.[10]

-

Intrinsic Pathway: this compound can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspase-9.[4] This process appears to be independent of Bcl-2 overexpression.[11]

Caption: this compound-induced apoptosis via extrinsic and intrinsic pathways.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the off-target effects of this compound.

Whole-Cell Patch Clamp for Ion Channel Inhibition

This technique is the gold standard for studying the effects of compounds on ion channel activity.

Caption: Experimental workflow for a whole-cell patch clamp assay.

Detailed Methodology:

-

Cell Preparation: Culture cells stably or transiently expressing the ion channel of interest (e.g., HEK-293 cells expressing hERG).

-

Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the appropriate internal solution.

-

Recording:

-

Establish a giga-ohm seal (>1 GΩ) between the patch pipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential (e.g., -80 mV for hERG).

-

Apply a specific voltage protocol to elicit ionic currents. For hERG, a depolarizing step to +40 mV followed by a repolarizing ramp to -80 mV is common.[12]

-

-

Drug Application: Perfuse the cells with an external solution containing various concentrations of this compound.

-

Data Acquisition and Analysis:

-

Record the ionic currents before and after drug application.

-

Measure the peak tail current to assess channel activity.

-

Plot the percentage of current inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

In Vitro Kinase Inhibition Assay

These assays are used to determine the direct inhibitory effect of this compound on purified kinase activity.

Caption: General workflow for an in vitro kinase inhibition assay.

Detailed Methodology (using ADP-Glo™ as an example for PDK1):

-

Reagent Preparation: Prepare solutions of recombinant PDK1, a suitable peptide substrate, and ATP in kinase buffer.

-

Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO and then in kinase buffer.

-

Kinase Reaction:

-

In a multi-well plate, add the diluted this compound or vehicle control.

-

Add the PDK1 enzyme and incubate briefly to allow for inhibitor binding.

-

Initiate the reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

-

Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Convert the produced ADP to ATP and measure the luminescent signal using the Kinase Detection Reagent.

-

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced. Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[13]

Caspase Activity Assay

This assay quantifies the activity of key apoptosis-executing enzymes.

Caption: Workflow for a fluorometric caspase activity assay.

Detailed Methodology (Fluorometric):

-

Cell Treatment: Culture cells and treat with various concentrations of this compound for a specified time to induce apoptosis.

-

Cell Lysis: Lyse the cells to release the cytosolic contents, including active caspases.

-

Assay Reaction:

-

Add a fluorogenic caspase substrate (e.g., Ac-DEVD-AFC for caspase-3 or Ac-LEHD-AFC for caspase-9) to the cell lysate.

-

Incubate at 37°C to allow the active caspases to cleave the substrate.

-

-

Detection: Measure the fluorescence of the released fluorophore using a fluorometer.

-

Data Analysis: The fluorescence intensity is proportional to the caspase activity. Calculate the fold-increase in activity compared to untreated control cells.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Activity

EMSA is used to detect the DNA-binding activity of transcription factors like NF-κB.

Caption: Experimental workflow for an Electrophoretic Mobility Shift Assay (EMSA).

Detailed Methodology:

-

Nuclear Extract Preparation: Treat cells with an NF-κB activator (e.g., TNFα) in the presence or absence of this compound. Isolate the nuclear proteins.

-

Probe Labeling: Synthesize and label a double-stranded DNA oligonucleotide containing the NF-κB consensus binding site.

-

Binding Reaction: Incubate the nuclear extracts with the labeled probe.

-

Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

-

Detection: Visualize the bands by autoradiography (if using a radioactive label) or chemiluminescence (if using a non-radioactive label). A "shifted" band indicates the presence of a protein-DNA complex.

-

Analysis: A decrease in the intensity of the shifted band in the presence of this compound indicates inhibition of NF-κB DNA binding activity.

Conclusion

The in vitro off-target effects of this compound are extensive and pharmacologically significant. Its ability to modulate ion channels, inhibit key signaling kinases like PDK1, and interfere with the NF-κB pathway, all independent of its COX-2 inhibitory function, highlights a complex molecular profile. These interactions are fundamental to the COX-2-independent induction of apoptosis observed in numerous cancer cell lines. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals to further investigate these off-target activities. A deeper understanding of these mechanisms will be instrumental in exploring the full therapeutic potential of this compound and in developing safer and more effective therapeutic strategies.

References

- 1. This compound potently inhibits TNFalpha-induced nuclear translocation and activation of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound derivatives induce apoptosis via the disruption of mitochondrial membrane potential and activation of caspase 9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. NFκB Electrophoretic Mobility Shift Assay (EMSA) [bio-protocol.org]

- 8. This compound induces hepatic stellate cell apoptosis through inhibition of Akt activation and suppresses hepatic fibrosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The nonsteroidal anti-inflammatory drug this compound suppresses the growth and induces apoptosis of human glioblastoma cells via the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. ClinPGx [clinpgx.org]

- 12. fda.gov [fda.gov]

- 13. promega.com [promega.com]

A Technical Guide to the Synthesis and Activity of Celecoxib Structural Analogs

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological evaluation of structural analogs of celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anti-inflammatory agents.

Core Concepts: The Significance of COX-2 Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins from arachidonic acid.[1] Two main isoforms of this enzyme have been identified: COX-1, a constitutive enzyme involved in physiological functions such as gastrointestinal cytoprotection, and COX-2, an inducible enzyme that is upregulated during inflammation and plays a major role in pain and fever.[1][2] Traditional NSAIDs inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects.[3] Selective COX-2 inhibitors, such as this compound, were developed to provide anti-inflammatory and analgesic effects with an improved gastrointestinal safety profile.[2][3]

The general structure of this compound and other "coxibs" features a central 1,2-diarylheterocycle with bulky side chains and a sulfonamide group.[2] This structural arrangement allows for selective binding to the hydrophobic pocket of the COX-2 enzyme, which is not present in COX-1.[2]

Synthesis of this compound and its Analogs

The core structure of this compound and its analogs is typically a 1,5-diarylpyrazole. A common synthetic route involves the Claisen condensation of an appropriate acetophenone with a trifluoroacetate to form a 1,3-diketone intermediate.[4] This diketone is then condensed with a substituted hydrazine to yield the desired 1,5-diarylpyrazole.[4]

A variety of structural modifications have been explored to enhance the potency, selectivity, and pharmacokinetic properties of this compound analogs. These modifications primarily focus on three key areas: the sulfonamide moiety, the trifluoromethyl group, and the two phenyl rings.

General Synthetic Workflow

The following diagram illustrates a generalized synthetic scheme for 1,5-diarylpyrazole-based this compound analogs.

Structure-Activity Relationships (SAR)

Extensive SAR studies have been conducted on this compound analogs to understand the structural requirements for potent and selective COX-2 inhibition.[5]

Modifications of the Sulfonamide Moiety

The sulfonamide group of this compound is a key pharmacophore that interacts with a secondary pocket in the COX-2 enzyme.[6] Bioisosteric replacement of the sulfonamide group with other functionalities has been a major area of investigation.

-

Cyano and Carbothioamide Groups: Replacement of the sulfonamide with a cyano group, which can be further converted to a carbothioamide, has yielded compounds with promising anti-inflammatory activity and selective COX-2 inhibition.[7]

-

Azido Group: The substitution of the sulfonamide with a dipolar azido group has been shown to result in potent and highly selective COX-2 inhibitors.[8][9] Molecular modeling studies suggest that the azido group can be inserted deep into the secondary pocket of the COX-2 binding site, interacting with Arg(513).[9]

-

N-Substituted Sulfonamides: Synthesis of analogs with N-substitution on the sulfonamide moiety has also been explored, with some derivatives showing selective COX-2 inhibitory activity.[10]

Modifications of the Phenyl Rings

The two phenyl rings of this compound play a crucial role in binding to the active site of the COX enzyme.

-

Substituents on the 5-Phenyl Ring: The tolyl group (4-methylphenyl) at the 5-position of the pyrazole ring is important for activity. Replacement of this group with other substituted phenyl rings has been investigated to optimize potency and selectivity.[5]

-

Replacement of the 5-Phenyl Ring: In some studies, the tolyl ring has been replaced with other cyclic systems, such as an N-difluoromethyl-1,2-dihydropyrid-2-one moiety, to develop dual 5-lipoxygenase (5-LOX) and COX-2 inhibitors.[11]

Modifications of the Trifluoromethyl Group

The trifluoromethyl group at the 3-position of the pyrazole ring contributes to the overall electronic and steric properties of the molecule.

-

Replacement with other groups: While the trifluoromethyl group is a common feature, some studies have explored its replacement with other moieties to modulate activity.

Biological Activity of this compound Analogs

A wide range of this compound analogs have been synthesized and evaluated for their biological activity, primarily focusing on their in vitro COX-1 and COX-2 inhibitory activity and their in vivo anti-inflammatory effects.

In Vitro COX Inhibition

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of selected this compound analogs. The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme activity. The Selectivity Index (SI) is calculated as the ratio of COX-1 IC50 to COX-2 IC50, with a higher value indicating greater selectivity for COX-2.

| Compound | Modification | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |

| This compound | - | 7.7 | 0.07 | 110 | [11] |

| Analog 1 | Replacement of tolyl with 2-chloropyridyl | 8.3 | 0.73 | 11.4 | [11] |

| Analog 2 | Replacement of tolyl with N-difluoromethyl-1,2-dihydropyrid-2-one | >100 | 0.19 | >526 | [11] |

| Analog 3 | Thymol-pyrazole hybrid | 13.6 | 0.043 | 316 | [3] |

| Analog 4 | Azido analog of rofecoxib | 159.7 | 0.196 | 812 | [9] |

| Analog 5 | Diarylpyrazole with cyano group | - | - | - | [7] |

| Analog 6 | Diarylpyrazole with carbothioamide group | - | - | - | [7] |

Note: Data is compiled from multiple sources and experimental conditions may vary.

In Vivo Anti-inflammatory Activity

The anti-inflammatory activity of this compound analogs is often evaluated using the carrageenan-induced rat paw edema model. This assay measures the ability of a compound to reduce swelling in the rat paw after injection of carrageenan, an inflammatory agent.

| Compound | Dose (mg/kg) | % Inhibition of Edema | Reference |

| This compound | 10.8 (ED50) | 50 | [11] |

| Analog 1 | 27.7 (ED50) | 50 | [11] |

| Analog 2 | - | - | [11] |

| Analog 3 | - | Higher than this compound | [3] |

Note: ED50 is the dose that produces 50% of the maximal effect.

Signaling Pathway

The primary mechanism of action of this compound and its analogs is the inhibition of the COX-2 enzyme within the arachidonic acid cascade. This pathway is central to the inflammatory response.

Experimental Protocols

General Procedure for the Synthesis of 1,5-Diarylpyrazoles

A mixture of a 1,3-diketone (1 mmol) and a substituted hydrazine hydrochloride (1.1 mmol) in ethanol (20 mL) is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). After completion of the reaction, the solvent is evaporated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate) to afford the desired 1,5-diarylpyrazole.

In Vitro COX-1 and COX-2 Inhibition Assay

The ability of the synthesized compounds to inhibit ovine COX-1 and COX-2 is determined using a whole-cell assay. The IC50 values are calculated from the concentration-response curves.

-

Cell Culture: Appropriate cell lines expressing COX-1 or COX-2 are cultured under standard conditions.

-

Incubation: The cells are pre-incubated with various concentrations of the test compounds for a specified period.

-

Arachidonic Acid Addition: Arachidonic acid is added to initiate the enzymatic reaction.

-

Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is measured using an enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: The percentage of inhibition is calculated for each concentration, and the IC50 value is determined by non-linear regression analysis.

Carrageenan-Induced Rat Paw Edema Assay

This in vivo assay is used to evaluate the anti-inflammatory activity of the compounds.

-

Animal Model: Male Wistar rats are used for the study.

-

Compound Administration: The test compounds are administered orally at a specific dose.

-

Carrageenan Injection: After a set period, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Conclusion

The 1,5-diarylpyrazole scaffold of this compound offers a versatile platform for the design and synthesis of novel selective COX-2 inhibitors. Extensive research has demonstrated that modifications to the sulfonamide moiety, the phenyl rings, and the trifluoromethyl group can significantly impact the potency, selectivity, and overall pharmacological profile of these analogs. The data and methodologies presented in this guide provide a solid foundation for further research and development in the quest for safer and more effective anti-inflammatory drugs.

References

- 1. Synthesis of 1,5-Diarylpyrazoles as Potential COX-2 Inhibitors wi...: Ingenta Connect [ingentaconnect.com]

- 2. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. zenodo.org [zenodo.org]

- 5. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. brieflands.com [brieflands.com]

- 7. Synthesis of novel this compound analogues by bioisosteric replacement of sulfonamide as potent anti-inflammatory agents and cyclooxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and synthesis of novel this compound analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of the sulfonamide pharmacophore by a sulfonylazide bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and synthesis of this compound and rofecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of sulfonamide and methylsulfonyl pharmacophores by an azido bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

The Biological Fate of Celecoxib: A Technical Guide to its Metabolites and Their Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is a widely prescribed nonsteroidal anti-inflammatory drug (NSAID) for the management of pain and inflammation.[1][2] Understanding the metabolic fate of this compound is paramount for a comprehensive assessment of its efficacy, safety profile, and potential for drug-drug interactions. This technical guide provides an in-depth analysis of the metabolism of this compound, focusing on the biological activity of its principal metabolites. We will delve into the quantitative data available, detail the experimental protocols used to assess their activity, and visualize the key metabolic and signaling pathways.

Metabolism of this compound

This compound undergoes extensive hepatic metabolism, with less than 3% of the drug being excreted unchanged.[1][3] The primary metabolic pathway is initiated by the hydroxylation of the methyl group, a reaction predominantly catalyzed by the cytochrome P450 isoenzyme CYP2C9.[1][3] This initial step forms the primary alcohol metabolite, hydroxythis compound. Subsequently, hydroxythis compound is further oxidized to its corresponding carboxylic acid, carboxythis compound.[1][4] This latter step is facilitated by cytosolic alcohol dehydrogenases.[1] These three compounds—this compound, hydroxythis compound, and carboxythis compound—represent the key entities in the metabolic cascade. The carboxylic acid metabolite can also undergo glucuronidation to form its glucuronide conjugate, which is then excreted.[3][5]

The metabolic conversion of this compound is significantly influenced by genetic polymorphisms in the CYP2C9 enzyme. Individuals who are poor metabolizers due to variations in the CYP2C9 gene may have increased exposure to this compound, potentially heightening the risk of adverse effects.[1][2]

Biological Activity of this compound and its Metabolites

The anti-inflammatory, analgesic, and antipyretic properties of this compound are attributed to its selective inhibition of the COX-2 enzyme.[1][6] COX-2 is an inducible enzyme that plays a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1] In contrast, the COX-1 isoform is constitutively expressed and involved in homeostatic functions, such as gastrointestinal protection and platelet aggregation.[2]

Crucially, the major metabolites of this compound—hydroxythis compound and carboxythis compound—are considered to be pharmacologically inactive as inhibitors of both COX-1 and COX-2.[3][4] This has been established through in vitro models and is a key aspect of this compound's pharmacological profile.[3]

Quantitative Inhibitory Activity

The following table summarizes the available quantitative data on the inhibitory activity of this compound and the stated activity of its metabolites against COX-1 and COX-2.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Biological Activity Notes |

| This compound | ~15 - 82 | ~0.04 - 6.8 | >12 to >375 | Selective COX-2 inhibitor.[1][7] |

| Hydroxythis compound | Inactive | Inactive | Not Applicable | Considered pharmacologically inactive as a COX inhibitor.[3][4] |

| Carboxythis compound | Inactive | Inactive | Not Applicable | Considered pharmacologically inactive as a COX inhibitor.[3][4] |

IC50 values for this compound can vary depending on the specific assay conditions.

Experimental Protocols

The determination of the inhibitory activity of compounds against COX-1 and COX-2 is typically performed using a variety of in vitro and ex vivo assays. These protocols are essential for characterizing the potency and selectivity of NSAIDs and their metabolites.

Purified Enzyme Inhibition Assay

This in vitro assay directly measures the ability of a test compound to inhibit the activity of purified recombinant COX-1 and COX-2 enzymes.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against isolated COX-1 and COX-2 enzymes.

-

Methodology:

-

Purified human or ovine recombinant COX-1 and COX-2 enzymes are used.

-

The enzyme is pre-incubated with various concentrations of the test compound (e.g., this compound, hydroxythis compound, carboxythis compound) or a vehicle control.

-

The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

The amount of prostaglandin E2 (PGE2) produced, a primary product of the COX reaction, is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

The percentage of inhibition at each concentration of the test compound is calculated relative to the vehicle control.

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Human Whole Blood Assay